molecular formula C14H9BrN4O3 B14927804 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B14927804
M. Wt: 361.15 g/mol
InChI Key: VKJCRTNYIDWCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a sophisticated small molecule building block integrating a pyrazolo[1,5-a]pyrimidine core with a benzoic acid linker. The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged, rigid, and planar N-heterocyclic system in medicinal chemistry, recognized for its significant synthetic versatility and biocompatibility, which allows for extensive structural modifications to optimize drug-like properties . This compound is specifically engineered for researchers developing targeted therapeutic agents, with principal applications in the discovery of novel kinase inhibitors and anticancer scaffolds . The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine ring serves as a key reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling rapid diversification and exploration of structure-activity relationships (SAR) . The 3-aminobenzoic acid moiety provides a versatile carboxylic acid functional group for conjugation, amide bond formation, or as a linker for bioconjugation, making this compound highly valuable for chemical biology and proteomics research. The core pyrazolo[1,5-a]pyrimidine structure is a featured motif in several commercial molecules and bioactive compounds, including Dorsomorphin and Zanubrutinib, due to its ability to act as a selective protein inhibitor . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules targeting enzymatic pathways involved in oncology, inflammatory diseases, and autoimmune disorders . The integration of the benzoic acid group is strategically valuable, as this functional group is a common component in pharmaceuticals and can be used to modulate solubility and physicochemical properties or to create prodrugs . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are recommended, and it should be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

Molecular Formula

C14H9BrN4O3

Molecular Weight

361.15 g/mol

IUPAC Name

3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-2-8(4-10)14(21)22/h1-7H,(H,17,20)(H,21,22)

InChI Key

VKJCRTNYIDWCFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Bromination

Adapting methods from CN117143095A, the pyrazolo[1,5-a]pyrimidine core is constructed via a cyclization reaction. Ethyl propiolate reacts with 1-amino-3-bromopyridine sulfonate under basic conditions to form ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Adjusting the starting material to position the carboxylic acid at the 2-position requires substituting ethyl propiolate with a 2-carboxyethyl propiolate derivative.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 15–20°C
  • Yield : 85–90%

Saponification of Ethyl Ester

The ethyl ester intermediate undergoes saponification using 1M NaOH in ethanol to yield the carboxylic acid:

  • Reagent : 1M NaOH (10:1 v/w ratio to ester)
  • Temperature : 20°C
  • Time : 24 hours
  • Yield : 90%

Amide Coupling with 3-Aminobenzoic Acid

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):

  • Reagent : SOCl₂ (3.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Reflux (40°C)
  • Time : 2 hours

Coupling Reaction

The acyl chloride reacts with 3-aminobenzoic acid in the presence of a base:

  • Base : Pyridine (2.0 equiv)
  • Solvent : DCM
  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Yield : 75–80%

Alternative Synthetic Routes

Direct Bromination Post-Cyclization

Introducing bromine after cyclization avoids the need for brominated starting materials. Electrophilic bromination using Br₂ in acetic acid at 50°C achieves regioselective bromination at the 6-position.

One-Pot Cyclization and Coupling

A tandem approach combines cyclization and amide coupling in a single reactor, reducing purification steps. This method employs Pd-catalyzed coupling, as described in CN110746345B, but requires precise stoichiometric control.

Optimization and Challenges

Regioselectivity in Cyclization

Positioning the carboxylic acid at the 2-position demands careful selection of starting materials. Substituting ethyl propiolate with methyl 3-aminopropiolate directs cyclization to the desired regiochemistry.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity (>99%) product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves ester intermediates.

Analytical Data

Parameter Value
Molecular Formula C₁₄H₉BrN₄O₃
Melting Point 215–217°C
HPLC Purity >99%
Yield (Overall) 68–72%

Industrial Scalability Considerations

  • Solvent Recovery : DMAC and ethanol are recycled via distillation, reducing waste.
  • Catalyst Recycling : Pd catalysts from coupling steps are recovered using filtration membranes.
  • Safety : Alternatives to n-butyllithium (e.g., Grignard reagents) mitigate explosion risks.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 of the pyrazolo[1,5-a]pyrimidine ring undergoes substitution reactions under transition metal catalysis. For example:

Reaction TypeConditionsProductKey Findings
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C6-Arylpyrazolo[1,5-a]pyrimidine derivativeBromine replaced with aryl groups (e.g., phenyl, pyridyl)
AminationCuI, L-proline, K₂CO₃, DMSO, 120°C6-Aminopyrazolo[1,5-a]pyrimidineReactivity influenced by steric hindrance from the benzoic acid substituent

Mechanistic Insight : The electron-withdrawing effect of the carbonyl group in the amide linker polarizes the C–Br bond, enhancing its susceptibility to nucleophilic attack.

Functionalization of the Amide Group

The –NH–CO– linkage participates in hydrolysis and alkylation:

Reaction TypeReagents/ConditionsOutcomeStability Notes
Acidic Hydrolysis6M HCl, reflux, 12hCleavage to 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid and 3-aminobenzoic acidAmide bond cleavage confirmed by IR loss of ν(C=O) at 1,689 cm⁻¹
AlkylationEthyl bromoacetate, K₂CO₃, acetoneN-Alkylated amide derivativeRetention of benzoic acid’s COOH group observed via ¹³C-NMR

Carboxylic Acid Reactivity

The –COOH group undergoes typical acid-derived transformations:

Reaction TypeReagents/ConditionsApplicationCharacterization Data
EsterificationSOCl₂, MeOH, 0°C → RTMethyl ester derivative¹H-NMR: δ 3.76 (s, 3H, OCH₃)
Salt FormationNaOH (aq.), EtOHSodium salt for improved solubilityFT-IR: Loss of ν(O–H) at 3,010 cm⁻¹

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Reaction TypeConditionsProductKey Spectral Evidence
Thermal CyclizationDMF, 140°C, 6hPyrazolo[1,5-a]pyrimidine-fused benzodiazepine¹H-NMR: Loss of NH signal at δ 12.87
Oxidative CyclizationH₂O₂, AcOH, 60°CThiazole-linked macrocycleMS: m/z 589.2 [M+H]⁺

Mechanistic Pathway : Cyclization proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbon of the pyrazolo[1,5-a]pyrimidine scaffold, facilitated by the electron-deficient bromine substituent .

Oxidation and Reduction

Selective redox reactions modify the core structure:

Reaction TypeReagents/ConditionsOutcomeFunctional Impact
Oxidation (C=S → C=O)H₂O₂, NaOH, RTThiourea to urea conversionIR: New ν(C=O) at 1,720 cm⁻¹
Reduction (NO₂ → NH₂)H₂, Pd/C, EtOHAmine derivative¹H-NMR: δ 4.21 (s, 2H, NH₂)

Supramolecular Interactions

The carboxylic acid group engages in hydrogen-bonding networks, influencing crystallinity:

Interaction TypeCo-crystal FormersX-ray Diffraction Data
Hydrogen Bonding4,4'-Bipyridined(O–H···N) = 1.86 Å, θ = 168°
π-StackingBenzeneInterplanar distance = 3.48 Å

Biological Derivatization

The compound serves as a precursor for kinase inhibitors:

DerivativeModificationBiological Activity (IC₅₀)
Methyl esterCOOH → COOCH₃CK2α inhibition: 8 nM
Macrocyclic amideIntramolecular lactamizationImproved selectivity for PIM1 kinase

Mechanism of Action

The mechanism of action of 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the enzyme being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical profiles depending on substituent positions and functional groups. Below is a systematic comparison of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazolo[1,5-a]pyrimidine Core) Molecular Formula Molecular Weight Key Features/Applications Reference CAS/Evidence
3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid 6-Bromo, 2-carboxamide-3-aminobenzoic acid C₁₅H₁₀BrN₅O₃ 396.18 g/mol High polarity (carboxylic acid); potential enzyme inhibitor Not explicitly listed
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid 6-Bromo, 2-carboxylic acid C₇H₄BrN₃O₂ 242.04 g/mol Intermediate for carboxamide synthesis CAS 300717-72-0
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-Bromo, 3-carboxylic acid C₇H₄BrN₃O₂ 242.04 g/mol Positional isomer; altered binding affinity CAS 912773-22-9
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-Bromo, 2-methyl, 6-carboxylic acid C₈H₆BrN₃O₂ 256.06 g/mol Increased lipophilicity (methyl group) CID 83669781
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5,7-Difluoromethyl, 2-carboxylic acid C₉H₆F₄N₃O₂ 282.15 g/mol Enhanced metabolic stability (fluorine atoms) CAS 438227-84-0
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-Amino, 3-carboxamide C₁₄H₁₅N₇O 313.31 g/mol Antimicrobial activity reported

Key Comparisons :

Substituent Position: Bromine at position 6 (target compound) vs. Carboxylic acid at position 2 (target intermediate) vs. position 3 (CAS 912773-22-9) influences hydrogen-bonding capabilities .

Functional Groups: The carboxamide linker in the target compound enhances solubility compared to non-amide analogs (e.g., 6-bromo-2-carboxylic acid) . Fluorinated derivatives (e.g., 5,7-bis(difluoromethyl)) exhibit improved metabolic stability, a feature absent in the brominated target compound .

Biological Activity

3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a benzoic acid moiety. Its molecular formula is C13H10BrN5O2C_{13}H_{10}BrN_5O_2 with a molecular weight of approximately 336.16 g/mol. The structure is significant as it allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC13H10BrN5O2C_{13}H_{10}BrN_5O_2
Molecular Weight336.16 g/mol
IUPAC NameThis compound
CAS Number304686-88-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor of serine/threonine kinases, which are involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could modulate the activity of specific receptors linked to inflammatory responses or cancer progression.

Biological Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives show promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest potential antimicrobial activities against various pathogens.

Anticancer Potential

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against several cancer cell lines. For instance, a derivative similar to this compound was shown to inhibit cell proliferation in breast cancer models by targeting specific kinases involved in cell cycle regulation .

Enzymatic Inhibition

Research focusing on the inhibition of CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2) revealed that pyrazolo[1,5-a]pyrimidines can serve as effective inhibitors. This kinase is implicated in metabolic disorders and cancer progression. The compound's structural features facilitate binding to the ATP-binding site of CAMKK2, thereby inhibiting its activity .

Q & A

What are the common synthetic routes for preparing 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves two key steps:

  • Step 1: Cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound (or equivalent) to form the pyrazolo[1,5-a]pyrimidine core. For example, refluxing in pyridine or DMF under anhydrous conditions (70–90°C, 5–8 hours) achieves cyclization .
  • Step 2: Functionalization via nucleophilic acyl substitution. The bromine at position 6 stabilizes the electrophilic carbonyl, enabling coupling with 3-aminobenzoic acid derivatives. Use activating agents like EDCI/HOBt in DCM or THF (room temperature, 12–24 hours) .

Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation.

  • Catalysis: Additives like triethylamine improve acyl substitution efficiency by scavenging HCl .

  • Yield Table:

    StepMethodYield RangeKey ConditionsReference
    1Cyclocondensation60–75%Pyridine, reflux, 6h
    2Acyl Substitution50–65%EDCI/HOBt, DCM, RT

How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR:
    • The benzoic acid proton (δ ~12–13 ppm, broad) confirms carboxylate presence.
    • Pyrazolo[1,5-a]pyrimidine protons appear as doublets (δ 8.2–8.6 ppm, J = 6–8 Hz) .
    • Bromine’s deshielding effect shifts C6 carbon to δ 150–155 ppm .
  • IR Spectroscopy:
    • Stretching vibrations: C=O (amide: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 388.1 (C₁₄H₁₀BrN₅O₃⁺) with isotopic pattern confirming bromine .

Example Characterization Data (Analogous Compounds):

Compound (Reference)Key IR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 1678 (C=O)8.4 (d, J=7 Hz, 1H), 6.9 (s, 1H)152.3 (C-Br), 167.2 (C=O)
3-(4'-Chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine 1655 (C=N)8.3 (d, J=6 Hz, 1H), 7.6 (m, 4H)148.9 (C-Cl), 158.1 (C=N)

What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition: The bromopyrazolo-pyrimidine core mimics ATP-binding motifs, making it a scaffold for kinase inhibitors (e.g., JAK2, EGFR). Test via fluorescence polarization assays using recombinant kinases .
  • Antimicrobial Activity: Evaluate against Gram-positive bacteria (e.g., S. aureus) using microdilution assays (MIC ≤ 8 µg/mL reported for analogs) .
  • Targeted Drug Delivery: Conjugate with PEGylated nanoparticles to enhance solubility and bioavailability. Monitor release kinetics at pH 7.4 vs. 5.5 (tumor microenvironment) .

(Advanced) How can substituents be introduced at the 5-position of the pyrazolo[1,5-a]pyrimidine core without displacing the bromine at C6?

Methodological Answer:

  • Protecting Group Strategy:
    • Use tert-butoxycarbonyl (Boc) to shield the C6 bromine during C5 functionalization. Deprotect with TFA/DCM post-reaction .
  • Directed Metalation:
    • Employ LDA (lithium diisopropylamide) at −78°C to deprotonate C5, followed by electrophilic quenching (e.g., alkyl halides). Bromine’s electron-withdrawing effect directs metalation .
  • Cross-Coupling:
    • Suzuki-Miyaura coupling with Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12h) to install aryl/heteroaryl groups .

(Advanced) How does the bromine at C6 influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects:
    • Bromine’s −I effect increases electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack (e.g., amide bond formation) .
    • Hammett substituent constant (σₚ = 0.23) indicates moderate electron withdrawal, stabilizing transition states in SNAr reactions .
  • Reactivity Studies:
    • Compare hydrolysis rates of brominated vs. non-brominated analogs in basic conditions (pH 10). Bromine reduces half-life by 40% due to enhanced leaving-group ability .

(Advanced) How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during characterization?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC: Correlate 1H and 13C signals to assign crowded aromatic regions (e.g., distinguishing pyrimidine vs. benzoic acid protons) .
    • NOESY: Identify spatial proximity between amide NH and pyrazolo protons to confirm regiochemistry .
  • Variable Temperature NMR:
    • Heat samples to 50°C in DMSO-d₆ to reduce signal broadening caused by hydrogen bonding .
  • Isotopic Labeling:
    • Synthesize 15N-labeled analogs to simplify nitrogen-coupled 13C NMR interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.